An In-depth Technical Guide to C.I. Disperse Red 54: Chemical Structure and Synthesis Pathway
An In-depth Technical Guide to C.I. Disperse Red 54: Chemical Structure and Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of C.I. Disperse Red 54, a monoazo disperse dye. The information is intended for a technical audience in research and development.
Chemical Structure and Identification
C.I. Disperse Red 54 is chemically identified as methyl 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanoate.[1] It belongs to the single azo class of dyes.[2] The molecular structure consists of a substituted azobenzene core, which is characteristic of many disperse dyes used for synthetic fibers.
Molecular Formula: C₁₉H₁₈ClN₅O₄[2]
Molecular Weight: 415.83 g/mol [2]
C.I. Number: 11131[2]
CAS Registry Numbers: 12217-86-6, 6657-37-0, 6021-61-0[2]
The chemical structure is depicted below:
Note: The image above is a representative structure of methyl 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanoate. The IUPAC name 2-[4-[(2-chloro-4-nitrophenyl)azo]-N-(2-cyanoethyl)anilino]ethyl acetate is also associated with Disperse Red 54 in some literature, indicating a closely related structure with an acetate group instead of a methyl propanoate group.
Physicochemical and Quantitative Data
A summary of the available quantitative data for C.I. Disperse Red 54 is presented in the table below. It is important to note that some of the data may correspond to commercial grades of the dye, which could contain additives or have slight variations in purity.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈ClN₅O₄ | [2] |
| Molecular Weight | 415.83 g/mol | [2] |
| Appearance | Purple powder | [2][3] |
| Boiling Point | 622.6 °C at 760 mmHg | [1] |
| Density | 1.31 g/cm³ | [1] |
| Flash Point | 330.3 °C | [1] |
| Vapor Pressure | 2.02E-15 mmHg at 25°C | [1] |
| Refractive Index | 1.608 | [1] |
| Solubility | Insoluble in water; Soluble in acetone and alcohol. | [3] |
| Melting Point | 170-180 °C (for a commercial grade) | [3] |
Synthesis Pathway
The synthesis of C.I. Disperse Red 54 is a two-step process characteristic of azo dye production:
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Diazotization: The primary aromatic amine, 2-chloro-4-nitrobenzenamine, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using a source of nitrous acid, such as sodium nitrite.
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Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, N-cyanoethyl-N-methoxycarbonylethylaniline. This electrophilic substitution reaction forms the stable azo bridge (-N=N-), which is the chromophore responsible for the dye's color.
The overall synthesis can be visualized as follows:
Experimental Protocols
1. Diazotization of 2-Chloro-4-nitrobenzenamine
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Materials:
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2-Chloro-4-nitrobenzenamine
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Concentrated hydrochloric acid
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Sodium nitrite
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Distilled water
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Ice
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Procedure:
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In a three-necked flask equipped with a mechanical stirrer and a thermometer, a suspension of 2-chloro-4-nitrobenzenamine (1 molar equivalent) in a mixture of concentrated hydrochloric acid and water is prepared.
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The flask is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.
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A pre-cooled aqueous solution of sodium nitrite (1.0-1.1 molar equivalents) is added dropwise to the suspension over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.
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After the addition is complete, the mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The completion of the reaction can be checked by testing for the absence of nitrous acid with starch-iodide paper.
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The resulting diazonium salt solution is kept cold and used immediately in the next step.
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2. Azo Coupling Reaction
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Materials:
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N-cyanoethyl-N-methoxycarbonylethylaniline
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A suitable solvent (e.g., glacial acetic acid or a mixture of water and a polar organic solvent)
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Sodium acetate (or another base to adjust pH)
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The cold diazonium salt solution from the previous step
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Procedure:
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In a separate reaction vessel, N-cyanoethyl-N-methoxycarbonylethylaniline (1 molar equivalent) is dissolved in the chosen solvent.
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The solution is cooled to 0-5 °C in an ice bath.
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The cold diazonium salt solution is added slowly to the solution of the coupling component with constant stirring, maintaining the temperature below 10 °C.
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The pH of the reaction mixture is maintained in the weakly acidic to neutral range (pH 4-7) by the addition of a base such as sodium acetate, to facilitate the coupling reaction.
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The reaction mixture is stirred for several hours at a low temperature, and then allowed to slowly warm to room temperature. The formation of a colored precipitate indicates the formation of the azo dye.
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3. Isolation and Purification
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Materials:
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Methanol or ethanol
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Distilled water
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Procedure:
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The precipitated dye is collected by filtration.
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The filter cake is washed thoroughly with cold water to remove any inorganic salts and residual acid.
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The crude dye can be purified by recrystallization from a suitable organic solvent, such as ethanol, methanol, or a solvent mixture.
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The purified dye is then dried in a vacuum oven at a moderate temperature.
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Logical Relationship of Synthesis Steps
The synthesis of C.I. Disperse Red 54 follows a logical progression from starting materials to the final product, as illustrated in the workflow diagram below.
